molecular formula C12H20N2O4S2 B5752573 N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide

N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide

Cat. No. B5752573
M. Wt: 320.4 g/mol
InChI Key: OWVSIGYEXSUXLO-UHFFFAOYSA-N
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Description

N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide, commonly known as PPME, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. PPME is a sulfonamide-based compound that has been synthesized using different methods.

Mechanism of Action

PPME is a sulfonamide-based compound that can form stable complexes with metal ions. The mechanism of action of PPME involves the formation of a complex between PPME and metal ions. This complex can then be analyzed using different techniques such as UV-Vis spectroscopy and fluorescence spectroscopy.
Biochemical and Physiological Effects:
PPME has been shown to have minimal biochemical and physiological effects. PPME is not toxic to cells and does not cause any significant changes in cell viability or morphology. However, PPME can interfere with the activity of metal-dependent enzymes, which can lead to changes in cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of PPME is its ability to form stable complexes with metal ions. This makes it useful in the analysis of metal ions in biological samples. PPME is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of PPME is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of PPME in scientific research. One potential direction is the use of PPME as a fluorescent probe for metal ions in living cells. This would require the development of new techniques for delivering PPME into cells and imaging metal ions in real-time. Another potential direction is the use of PPME in the development of new metal-based drugs. PPME could be used as a chelating agent to deliver metal ions to specific targets in the body. Finally, PPME could be used in the development of new materials with specific metal-binding properties.

Synthesis Methods

PPME can be synthesized using different methods. One of the most common methods involves the reaction of 1,4-phenylenediamine with diethyl sulfate and sodium hydroxide. The resulting compound is then reacted with sulfamide to yield PPME. Other methods include the reaction of 1,4-phenylenediamine with ethyl chloroformate and sodium sulfite and the reaction of 1,4-phenylenediamine with diethyl sulfite and sodium hydroxide.

Scientific Research Applications

PPME has been studied extensively for its potential use in various scientific research applications. One of the most common applications of PPME is as a chelating agent for metal ions. PPME can form stable complexes with metal ions, which makes it useful in the analysis of metal ions in biological samples. PPME has also been studied for its potential use as a fluorescent probe for metal ions.

properties

IUPAC Name

N-[[4-[(ethylsulfonylamino)methyl]phenyl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S2/c1-3-19(15,16)13-9-11-5-7-12(8-6-11)10-14-20(17,18)4-2/h5-8,13-14H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVSIGYEXSUXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC=C(C=C1)CNS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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